molecular formula C28H31ClO8S B117063 Unii-8mzu56S9QP CAS No. 223776-49-6

Unii-8mzu56S9QP

Cat. No. B117063
M. Wt: 563.1 g/mol
InChI Key: CICBZJUKOHKGNN-YRGVOICOSA-N
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Description

The substance identified by UNII “8MZU56S9QP” is also known as (11.BETA.,16.ALPHA.,17.ALPHA.)-9-CHLORO-17-(2,2-DIOXIDO-5H-1,2-OXATHIOL-4-YL)-17-((2-FURANYLCARBONYL)OXY)-11-HYDROXY-16-METHYLANDROSTA-1,4-DIEN-3-ONE . The UNII is a unique alphanumeric code assigned to a specific substance or ingredient by the FDA (Food and Drug Administration) .


Synthesis Analysis

Unfortunately, the search results did not provide specific information about the synthesis of this compound.


Chemical Reactions Analysis

The search results did not provide specific information about the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The search results did not provide specific information about the physical and chemical properties of this compound .

Scientific Research Applications

Transforming Educational Programs for Research Innovation

Educational programs are pivotal in translating basic scientific research into deployable innovations that benefit society and the planet. Initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) focus on experiential learning in STEM innovation, invention, and entrepreneurship, aiming to create viable and socially beneficial businesses. This approach addresses innovation challenges by providing training, education, and financial support tailored to both the venture's needs and the innovator's aspirations (J. Giordan, A. Shartrand, J. Steig, P. Weilerstein, 2011).

UniProt for Biological Research

The Universal Protein Resource (UniProt) supports biological research by maintaining a comprehensive, fully classified, richly annotated protein sequence knowledgebase. This resource facilitates extensive cross-references and querying interfaces, making it an essential tool for the scientific community to access and analyze protein-related information (A. Morgat et al., 2010).

Enhancing Multi-Strange Hadron Production Research

Research on the enhanced production of multi-strange hadrons in high-multiplicity proton-proton collisions contributes significantly to the field of particle physics. This study, supported by a wide range of international scientific organizations, exemplifies the collaborative nature of contemporary scientific research (J. D. M. M. G. Aglieri et al., 2017).

Higgs Boson Properties in Particle Physics

The measurement of Higgs boson properties in the four-lepton final state is a breakthrough in particle physics, supported by an international consortium of funding agencies. This research underscores the importance of global collaboration in advancing our understanding of the universe (S. Chatrchyan et al., 2014).

Nanomedicine and Molecular Imaging

Nanomedicine and molecular imaging represent a significant area of research, with nanotechnology offering targeted applications in diagnosing and treating diseases. Molecular imaging plays a crucial role in assessing the health and environmental impacts of nanomaterials, illustrating the interdisciplinary nature of modern scientific endeavors (J. Sutcliffe, 2011).

Upconversion Nanoparticles in Theranostics

The development of upconversion nanoparticles highlights the intersection of nanochemistry and theranostics, offering new avenues for disease diagnosis and treatment. This research area exemplifies the innovative applications of nanotechnology in healthcare (Guanying Chen, Hailong Qiu, P. Prasad, Xiaoyuan Chen, 2014).

Safety And Hazards

The search results did not provide specific information about the safety and hazards associated with this compound .

Future Directions

The search results did not provide specific information about the future directions of research or applications involving this compound .

Relevant Papers Unfortunately, the search results did not provide links to specific papers related to this compound .

properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2,2-dioxo-5H-oxathiol-4-yl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClO8S/c1-16-11-21-20-7-6-17-12-19(30)8-9-25(17,2)27(20,29)23(31)13-26(21,3)28(16,18-14-36-38(33,34)15-18)37-24(32)22-5-4-10-35-22/h4-5,8-10,12,15-16,20-21,23,31H,6-7,11,13-14H2,1-3H3/t16-,20+,21+,23+,25+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICBZJUKOHKGNN-YRGVOICOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C5=CS(=O)(=O)OC5)OC(=O)C6=CC=CO6)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C5=CS(=O)(=O)OC5)OC(=O)C6=CC=CO6)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2,2-dioxo-5H-oxathiol-4-yl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

CAS RN

223776-49-6
Record name (11beta,16alpha,17alpha)-9-Chloro-17-(2,2-dioxido-5H-1,2-oxathiol-4-yl)-17-((2-furanylcarbonyl)oxy)-11-hydroxy-16-methylandrosta-1,4-dien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223776496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11.BETA.,16.ALPHA.,17.ALPHA.)-9-CHLORO-17-(2,2-DIOXIDO-5H-1,2-OXATHIOL-4-YL)-17-((2-FURANYLCARBONYL)OXY)-11-HYDROXY-16-METHYLANDROSTA-1,4-DIEN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MZU56S9QP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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